molecular formula C13H20N4O2 B8760134 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 81250-24-0

3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8760134
CAS No.: 81250-24-0
M. Wt: 264.32 g/mol
InChI Key: QMRNVBQRDCPVDY-UHFFFAOYSA-N
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Description

3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique molecular structure, which includes propyl, butyl, and methyl groups attached to the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3-dimethylxanthine with propyl and butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl and butyl groups, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 or NaOEt in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.

    Biology: Investigated for its effects on cellular metabolism and enzyme activity.

    Medicine: Explored for potential therapeutic uses, particularly in the treatment of neurological disorders due to its stimulant properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The primary mechanism of action of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione involves antagonism of adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthines, such as caffeine and theophylline .

Comparison with Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)

Comparison: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily used in research settings. Its longer alkyl chains may result in different pharmacokinetics and receptor binding affinities compared to other xanthines .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying xanthine derivatives and exploring new therapeutic applications.

Properties

CAS No.

81250-24-0

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

3-butyl-8-methyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h4-8H2,1-3H3,(H,14,15)

InChI Key

QMRNVBQRDCPVDY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of 1-allyl-3-butyl-8-methyl xanthine (Example 1) are dissolved in 100 ml of ethanol in a hydrogenation apparatus, followed by the addition of 500 mg of Pd (10%)/C. Hydrogenation is carried out at ambient temperature until the consumption of hydrogen is over (approximately 1 hour). The mixture is filtered under heat, the precipitate is washed with ethanol and the solvent is evaporated from the filtrate, leaving 5 g of colourless crystals which are recrystallised from methanol. Mp: 174°-175° C. C-NMR (Table 2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

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